molecular formula C15H19F3N2 B14181958 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane

6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane

Cat. No.: B14181958
M. Wt: 284.32 g/mol
InChI Key: QCAJUGLRCRMEGC-UHFFFAOYSA-N
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Description

6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[35]nonane is a chemical compound with the molecular formula C15H19F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazaspiro nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with a diazaspiro nonane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the diazaspiro nonane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane.

    Diazaspiro nonane derivatives: Compounds with similar spirocyclic structures but different substituents.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a diazaspiro nonane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19F3N2

Molecular Weight

284.32 g/mol

IUPAC Name

6-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane

InChI

InChI=1S/C15H19F3N2/c16-15(17,18)13-4-2-12(3-5-13)8-20-7-1-6-14(11-20)9-19-10-14/h2-5,19H,1,6-11H2

InChI Key

QCAJUGLRCRMEGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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